

# Cyclocarbon Structure: A Comparative Analysis of Polyynic and Cumulenic Forms

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## Compound of Interest

Compound Name: *Cyclo[18]carbon*

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The precise atomic arrangement of cyclocarbons, molecular rings composed solely of carbon atoms, has been a subject of intense scientific debate. The central question revolves around two competing bonding patterns: a polyynic structure with alternating single and triple bonds, and a cumulenic structure characterized by consecutive double bonds. This guide provides a comprehensive comparison of these two forms, supported by experimental data and theoretical models, to offer researchers, scientists, and drug development professionals a clear understanding of the current consensus.

## The Structural Debate: Polyynic vs. Cumulenic

The controversy over the structure of cyclocarbons, particularly the well-studied cyclo[1]carbon (C18), stems from conflicting theoretical predictions.<sup>[2][3]</sup> Different computational methods have historically favored one structure over the other. Most Density Functional Theory (DFT) and Møller-Plesset perturbation theory calculations predicted a cumulenic geometry as the most stable, whereas Hartree-Fock and high-level coupled-cluster methods suggested a polyynic ground state.<sup>[2][3]</sup>

The key distinctions between the two proposed structures for C18 are summarized below:

Feature	Polyynic Structure (D9h or C9h symmetry)	Cumulenic Structure (D18h symmetry)
Bonding	Alternating single and triple bonds ( $-C\equiv C-$ )	Consecutive double bonds ( $=C=C=$ )
Bond Lengths	Two distinct, alternating bond lengths	Uniform bond lengths
Symmetry	9-fold rotational symmetry	18-fold rotational symmetry

## Experimental Verdict: High-Resolution Imaging of Cyclo[1]carbon

Recent breakthroughs in on-surface synthesis and high-resolution atomic force microscopy (AFM) have provided definitive experimental evidence to resolve this long-standing debate for C18.<sup>[3][4][5]</sup> By generating C18 molecules on an inert sodium chloride (NaCl) bilayer on a copper substrate, researchers were able to directly visualize the molecule's atomic structure.

The experimental AFM images of C18 revealed a clear 9-fold symmetry, with alternating brighter and dimmer regions along the carbon ring.<sup>[4][5]</sup> This observation is consistent with the polyynic model, where the brighter lobes in the AFM images correspond to the electron-rich triple bonds.<sup>[3]</sup> In contrast, a cumulenic structure with its uniform bond lengths would be expected to show an 18-fold symmetry, which was not observed.<sup>[3]</sup>

Comparison of the experimental AFM data with simulated images for various theoretical geometries further solidified this conclusion. The simulated images for both D9h (with equal bond angles) and C9h (with alternating bond angles) polyynic structures showed good agreement with the experimental findings.<sup>[4][5]</sup> Conversely, the simulated images for the cumulenic D18h and D9h geometries could be definitively excluded.<sup>[4][5]</sup>

## Quantitative Data from Theoretical Models

While experimental imaging has been pivotal, theoretical calculations provide the precise bond lengths and angles that define the competing structures. The following table summarizes these theoretical values for the four primary model geometries of C18 considered in recent studies.<sup>[4][5]</sup>

Structure	Symmetry	Bond Length 1 (d1)	Bond Length 2 (d2)	Bond Angle 1 (θ1)	Bond Angle 2 (θ2)
Cumulene	D18h	1.30 Å	1.30 Å	160°	160°
Cumulene	D9h	1.30 Å	1.30 Å	157.2°	162.9°
Polyyne	D9h	1.38 Å	1.24 Å	160°	160°
Polyyne	C9h	1.38 Å	1.24 Å	156.7°	163.3°

The polyynic structures (in bold) are consistent with experimental AFM observations.

## Experimental Protocols

The conclusive experimental work relied on a sophisticated combination of on-surface synthesis and advanced microscopy techniques.

### On-Surface Synthesis of Cyclo[1]carbon

- Precursor Deposition: A precursor molecule, either a cyclocarbon oxide (C<sub>24</sub>O<sub>6</sub>) or a brominated cyclocarbon (C<sub>18</sub>Br<sub>6</sub>), is sublimed onto a cold ( $\approx 5$  K) Cu(111) surface partially covered with a bilayer of NaCl.[4][6] The NaCl layer serves to electronically decouple the highly reactive cyclocarbon from the metallic substrate.
- Generation of C<sub>18</sub>: The C<sub>18</sub> ring is formed by applying voltage pulses from the tip of a scanning tunneling microscope (STM) or through atomic manipulation.[4][7] In the case of C<sub>24</sub>O<sub>6</sub>, this process induces the sequential removal of carbon monoxide (CO) molecules.[6] For C<sub>18</sub>Br<sub>6</sub>, the voltage pulses lead to the cleavage of the carbon-bromine bonds.[4][5]

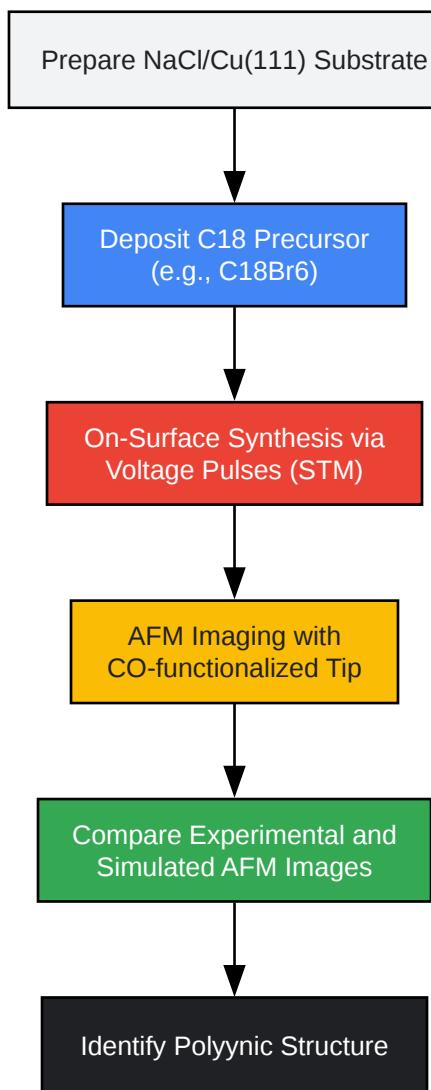
### High-Resolution Atomic Force Microscopy (AFM) Imaging

- CO-functionalized Tip: To achieve sub-molecular resolution, the AFM tip is functionalized with a single carbon monoxide (CO) molecule.[4][5] This sharp and well-defined tip enhances the imaging contrast.

- Image Acquisition: The AFM is operated in a non-contact mode at low temperatures ( $\approx 5$  K). Images are recorded at various tip-sample distances to obtain detailed structural information. [\[4\]](#)
- Image Analysis: The experimental AFM images are then compared with simulated images generated from the coordinates of the theoretically proposed structures. This comparison allows for the definitive assignment of the molecular structure.

## Logical and Experimental Workflow

The following diagrams illustrate the logical progression of the debate and the experimental workflow that led to its resolution.



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